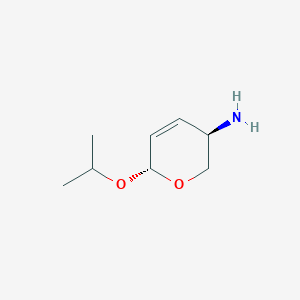
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) is a chemical compound with the molecular formula C8H17NO2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) typically involves the hydrogenation of pyran derivatives. One common method is the hydrogenation of pyran-3-amine in the presence of hydrogen gas and a suitable catalyst under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of high-purity reagents and catalysts is essential to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce more saturated amines or alcohols.
Applications De Recherche Scientifique
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used as an additive in metal surface treatment and as a ligand in catalytic processes.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the pyran ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-pyran-3-amine: A similar compound with a saturated pyran ring.
N,N-Dimethyltetrahydro-2H-pyran-3-amine: A derivative with additional methyl groups on the amine nitrogen.
Uniqueness
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) is unique due to the presence of the 1-methylethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(3R,6R)-6-propan-2-yloxy-3,6-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-4,6-8H,5,9H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
WLIOOTZUVWTBSS-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)O[C@@H]1C=C[C@H](CO1)N |
SMILES canonique |
CC(C)OC1C=CC(CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)


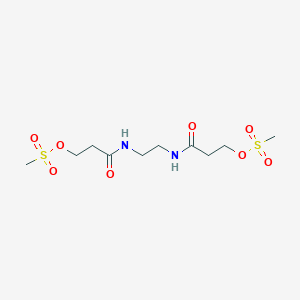
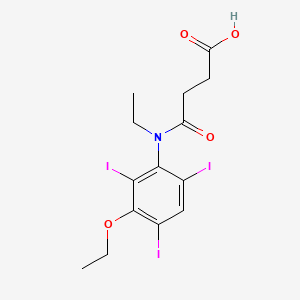

![N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B13823062.png)
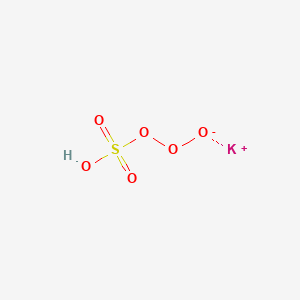
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13823068.png)
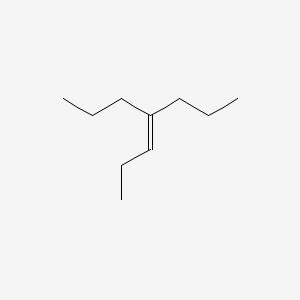
![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)
![1H-Indeno[5,6-C][1,2]oxazole](/img/structure/B13823083.png)

